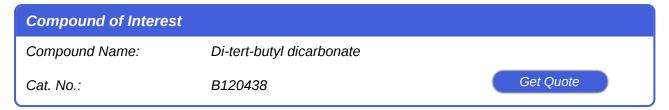


Di-tert-butyl Dicarbonate: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride or Boc₂O, is a cornerstone reagent in modern organic synthesis. Its principal application lies in the protection of amine functionalities as their tert-butoxycarbonyl (Boc) carbamate derivatives. This protection strategy is integral to multi-step synthetic campaigns, particularly in peptide synthesis and the development of complex pharmaceutical agents, due to the Boc group's stability across a wide range of chemical conditions and its facile, acid-labile removal. This guide provides an in-depth overview of the physical properties, spectral characteristics, and core applications of **di-tert-butyl dicarbonate**.

Core Physical and Chemical Properties

Di-tert-butyl dicarbonate is a colorless solid or liquid at room temperature, a characteristic owed to its low melting point. It is widely soluble in most organic solvents but is insoluble in water.[1][2][3] Below is a summary of its key physical properties.



Property	Value	References
Chemical Formula	C10H18O5	[1][4]
Molar Mass	218.25 g/mol	[2][5]
Appearance	Colorless solid or oil	[1][2]
Melting Point	22 to 24 °C (72 to 75 °F)	[1][2]
Boiling Point	56 to 57 °C at 0.5 mmHg	[1][4][5]
Density	0.95 g/cm³ at 25 °C	[1][4][6]
Refractive Index (n20/D)	1.409	[4][5][6]
Solubility	Soluble in most organic solvents such as THF, dioxane, alcohols, acetone, and acetonitrile. Insoluble in water.	[1][3][4]

Spectroscopic Profile

The structural identity of **di-tert-butyl dicarbonate** is unequivocally confirmed by a combination of spectroscopic techniques. The key spectral data are summarized below.

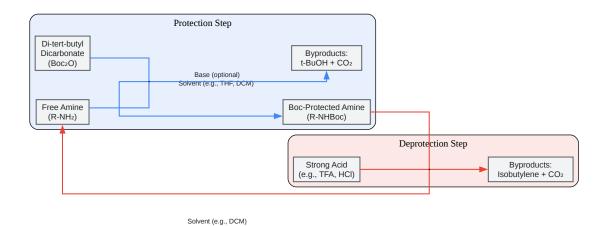


Spectrum	Key Peaks and Characteristics	References
¹H NMR	A single sharp peak (singlet) is observed at approximately δ 1.50 ppm in CCl ₄ , corresponding to the 18 equivalent protons of the two tert-butyl groups.	[7][8]
¹³ C NMR	The ¹³ C NMR spectrum shows characteristic peaks for the quaternary carbons of the tert-butyl groups and the carbonyl carbons.	[9]
Infrared (IR)	The IR spectrum is dominated by strong carbonyl (C=O) stretching absorptions. Typical values are observed around 1810 cm ⁻¹ and 1765 cm ⁻¹ .	[7][10]
Mass Spectrometry (MS)	The mass spectrum exhibits characteristic fragmentation patterns. Common fragments include m/z values of 59, 57, 56, 44, and 41.	[7]

The Boc Protection/Deprotection Workflow

The primary utility of **di-tert-butyl dicarbonate** is to install the Boc protecting group onto an amine. This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The subsequent deprotection is typically achieved under acidic conditions, which selectively cleaves the carbamate to regenerate the amine.





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Boc Protection and Deprotection Cycle.

Experimental Protocols

Detailed below are generalized methodologies for the spectroscopic analysis of **di-tert-butyl dicarbonate** and its application in amine protection.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
 - Sample Preparation: Dissolve approximately 10-20 mg of di-tert-butyl dicarbonate in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.



- Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
 The progress of reactions involving Boc₂O can be monitored by observing the disappearance of the singlet at δ 1.50 and the appearance of new signals corresponding to the product.[7]
- Infrared (IR) Spectroscopy:
 - Sample Preparation: As di-tert-butyl dicarbonate is a low-melting solid or liquid, an attenuated total reflectance (ATR) IR spectrum can be obtained directly by placing a small drop of the neat substance onto the ATR crystal. Alternatively, a spectrum can be acquired by placing a thin layer of the compound between two potassium bromide (KBr) plates.[9]
 - Data Acquisition: Record the spectrum over a standard range (e.g., 4000-400 cm⁻¹). Key diagnostic peaks are the strong C=O stretching bands.[7][9]
- Mass Spectrometry (MS):
 - Sample Preparation (LC-MS): Prepare a dilute solution of the sample in a suitable mobile phase, such as a mixture of acetonitrile and water with a small amount of formic acid for MS compatibility.[11][12]
 - Data Acquisition (LC-MS): Inject the sample into a liquid chromatograph coupled to a
 mass spectrometer (e.g., ESI-Q-TOF). A common setup involves a C18 reverse-phase
 column with a gradient elution.[9] Mass analysis in negative ionization mode is often used.
 [9]

Boc Protection of a Primary Amine

- Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.5 M.[1]
- Base Addition (Optional but common): Add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or 4-(dimethylamino)pyridine (DMAP) for less reactive amines, to the solution and stir for 5-10 minutes at room temperature.[1]



- Reagent Addition: Add **di-tert-butyl dicarbonate** (1.1 equivalents) portion-wise to the stirred solution.[1] The reaction is often exothermic.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.[1]
- Work-up and Isolation: Upon completion, dilute the reaction mixture with a suitable solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude Boc-protected amine.[1]
- Purification: If required, purify the product by column chromatography on silica gel.[1]

Boc Deprotection using Trifluoroacetic Acid (TFA)

- Dissolution: Dissolve the Boc-protected amine in a suitable solvent, typically dichloromethane (DCM).
- Acid Addition: Add an excess of trifluoroacetic acid (TFA), often used as a 25-50% solution in DCM, to the stirred solution at room temperature.[3][5] The evolution of carbon dioxide gas is typically observed.[5]
- Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Deprotection is usually rapid, often completing within 30-60 minutes.
- Work-up and Isolation: Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.[1] The resulting amine is usually obtained as its TFA salt.[2] To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base, such as a saturated sodium bicarbonate solution, then with brine.[1] Dry the organic layer and concentrate under reduced pressure to yield the deprotected amine.

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